Naphthalene-1,6-disulfonic acid

Description

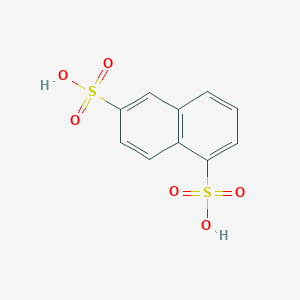

Naphthalene-1,6-disulfonic acid (CAS 525-37-1) is a sulfonated aromatic compound featuring two sulfonic acid groups at the 1- and 6-positions of the naphthalene ring. It is commercially available as a sodium salt and is utilized in industrial applications such as phenolic resin curing agents, dye intermediates, and surfactants . Its biodegradability and environmental fate have been studied extensively, particularly in microbial degradation pathways involving Moraxella species .

Properties

IUPAC Name |

naphthalene-1,6-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O6S2/c11-17(12,13)8-4-5-9-7(6-8)2-1-3-10(9)18(14,15)16/h1-6H,(H,11,12,13)(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEWDOWUUTBCVJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C(=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1655-43-2 (di-hydrochloride salt) | |

| Record name | Naphthalene-1,6-disulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80200501 | |

| Record name | Naphthalene-1,6-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

525-37-1 | |

| Record name | 1,6-Naphthalenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=525-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene-1,6-disulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene-1,6-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Naphthalenedisulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,6-NAPHTHALENEDISULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F478O0CKYG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Direct Sulfonation Using Oleum

The primary industrial route for synthesizing naphthalene-1,6-disulfonic acid involves the sulfonation of naphthalene with oleum (fuming sulfuric acid). The reaction proceeds through an electrophilic substitution mechanism, where the sulfonic acid groups (-SO₃H) attach to the 1 and 6 positions of the naphthalene ring. Key parameters influencing regioselectivity include:

-

Temperature : Optimal sulfonation occurs between 160–180°C. Lower temperatures favor monosulfonation, while exceeding 190°C promotes polysulfonation byproducts.

-

Oleum Concentration : 20–30% free SO₃ content ensures sufficient sulfonating power without excessive side reactions.

-

Reaction Time : 6–8 hours under reflux conditions achieves >90% conversion to the disulfonic acid.

The crude product typically contains 77–91% this compound, alongside 1–3% of the 1,5-isomer and 4–11% residual sulfuric acid.

Isomer Separation Challenges

Due to the structural similarity between 1,6- and 1,5-disulfonic acid isomers, post-sulfonation purification is critical. Differential solubility in aqueous alkali solutions forms the basis for industrial separation:

-

pH Adjustment : Adding 30% NaOH to the sulfonation mixture lowers solubility of the 1,5-isomer at pH 2–4.

-

Thermal Fractionation : Heating to 100–110°C followed by controlled cooling to 30–40°C precipitates the 1,5-isomer.

Crystallization and Purification Techniques

Multi-Stage Crystallization Process

The patented method employs a six-step crystallization protocol to isolate this compound disodium salt:

| Step | Parameter | Range | Purpose |

|---|---|---|---|

| 1 | Acid/Water Ratio | 2:1 (w/w) | Dissolution of crude sulfonic acids |

| 2 | Initial Heating | 40–60°C | Complete dissolution |

| 3 | NaOH Adjustment | pH 2–4 | Selective precipitation of 1,5-isomer |

| 4 | Concentration Heating | 100–110°C | Evaporative concentration |

| 5 | Cooling Cycle | 30–40°C → 20–30°C | Primary crystallization |

| 6 | Final Centrifugation | 15–30°C | Isolation of disodium salt |

This protocol achieves 98–99% purity by exploiting the 1,5-isomer’s lower solubility in mildly acidic conditions.

Temperature Gradient Optimization

Controlled cooling rates significantly impact crystal morphology and purity:

-

Primary Cooling : Rapid cooling from 100°C to 30–40°C at 2°C/min nucleates 1,5-isomer crystals.

-

Secondary Heating : Slow reheating to 55–65°C (0.5°C/min) dissolves residual monosulfonic acids while retaining 1,6-disulfonate in solution.

-

Final Crystallization : Gradual cooling to 15–30°C over 4–6 hours yields large, high-purity crystals suitable for centrifugation.

Industrial-Scale Production Metrics

Yield and Purity Data

Performance metrics from four production-scale batches:

| Batch | Initial 1,6-Isomer (%) | Final Purity (%) | Yield (kg/ton feedstock) |

|---|---|---|---|

| 1 | 77 | 98.2 | 980 |

| 2 | 85 | 98.7 | 1000 |

| 3 | 91 | 99.1 | 1010 |

| 4 | 89 | 98.9 | 995 |

Higher initial 1,6-isomer content correlates with improved final purity (R² = 0.94), demonstrating the importance of upstream sulfonation control.

Energy Consumption Analysis

The process requires 850–950 kWh/ton of product, with 65% allocated to evaporation and crystallization steps. Recent optimizations include:

-

Mechanical Vapor Recompression (MVR) : Reduces steam consumption by 40% in concentration phases.

-

Countercurrent Washing : Decreases NaOH usage by 22% through recycled alkali streams.

Alternative Synthesis Routes

Chemical Reactions Analysis

Types of Reactions

Naphthalene-1,6-disulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthalene-1,6-dicarboxylic acid.

Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.

Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

Oxidation: Naphthalene-1,6-dicarboxylic acid.

Reduction: Naphthalene-1,6-disulfonate salts.

Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.

Scientific Research Applications

Dye Manufacturing

Naphthalene-1,6-disulfonic acid serves as a crucial intermediate in the synthesis of dyes and pigments. Its sulfonic acid groups enhance the solubility of dyes in water, making it particularly useful for creating acid mordant dyes used in textiles.

Key Points:

- Dye Intermediates : It is used to produce various dye intermediates that are essential for the textile industry.

- Mordant Dyes : The compound is involved in synthesizing acid mordant dyes, which are primarily used for dyeing silk, wool, and cashmere .

Environmental Remediation

This compound has been studied for its potential in environmental applications, particularly in the degradation of pollutants.

Case Study:

A study isolated a Moraxella strain from industrial sewage that effectively degrades this compound. This suggests its potential use in bioremediation processes to treat contaminated water sources .

Biochemical Research

In biochemical studies, this compound is utilized as a tool for probing biological systems due to its ability to interact with various proteins and enzymes.

Applications:

- Protein Interaction Studies : It can be used to study protein interactions and enzyme activities, providing insights into metabolic pathways.

- Biomarker Research : Research indicates that derivatives of naphthalene compounds may serve as biomarkers for diseases or conditions such as tuberculosis .

Pharmaceuticals and Organic Synthesis

This compound is also a valuable intermediate in the pharmaceutical industry for synthesizing various organic compounds.

Chemical Synthesis:

- It can be converted into other sulfonated derivatives that are used in drug formulations and organic synthesis processes .

Chemical Properties and Safety

This compound has specific chemical properties that make it suitable for these applications:

- Chemical Formula : C10H8O6S2

- Physical Properties : It is a crystalline solid with high solubility in water.

However, it is important to note that it can cause skin irritation and serious eye damage upon contact .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Dye Manufacturing | Intermediate for textile dyes | Enhances dye solubility |

| Environmental Remediation | Biodegradation of pollutants | Potential bioremediation agent |

| Biochemical Research | Protein interaction studies | Insights into metabolic pathways |

| Pharmaceuticals | Synthesis of organic compounds | Valuable intermediate |

| Chemical Properties | High solubility and reactivity | Useful in various chemical processes |

Mechanism of Action

The mechanism of action of naphthalene-1,6-disulfonic acid involves its interaction with molecular targets through its sulfonic acid groups. These groups can form strong ionic bonds with various substrates, facilitating reactions and interactions. The pathways involved include sulfonation and desulfonation processes, which are crucial for its activity in different applications .

Comparison with Similar Compounds

Structural Isomers: 1,6- vs. 2,6-Naphthalenedisulfonic Acid

The positional isomerism of sulfonic groups significantly influences physicochemical properties and applications:

| Property | Naphthalene-1,6-disulfonic Acid | Naphthalene-2,6-disulfonic Acid |

|---|---|---|

| CAS Number | 525-37-1 | 1655-45-4 (sodium salt) |

| Molecular Formula | C₁₀H₈O₆S₂ | C₁₀H₆Na₂O₆S₂ (sodium salt) |

| Applications | Phenolic resin curing, dye synthesis | Surfactants, dye intermediates |

| Biodegradation Pathway | Adapted degradation by Moraxella | Direct degradation by Moraxella |

| Key Metabolite | 5-Sulfosalicylic acid | 5-Sulfosalicylic acid |

Key Findings :

- Biodegradation : Both isomers are degraded by Moraxella spp. via regioselective 1,2-dioxygenation, leading to desulfonation and conversion to 5-sulfosalicylic acid (5SS). However, Naphthalene-2,6-disulfonic acid (2,6NDS) serves as a primary inducer of the catabolic enzymes, while this compound requires bacterial adaptation for degradation .

- Environmental Persistence : The 2,6-isomer is more readily utilized as a carbon source, whereas the 1,6-isomer exhibits slower initial degradation kinetics .

Amino-Substituted Derivatives: 8-Amino-1,6-naphthalenedisulfonic Acid

Amino-functionalized derivatives, such as 8-Amino-1,6-naphthalenedisulfonic acid (CAS 129-91-9), are critical intermediates in azo dye synthesis. These compounds enhance fiber reactivity in textile dyeing due to their ability to form covalent bonds with hydroxyl or amide groups in materials . Unlike non-amino analogs, the amino group introduces additional reactivity, enabling selective binding and vibrant colorfastness.

Environmental and Industrial Relevance

- Dye Degradation Byproducts: Anaerobic treatment of azo dyes like Acid Black 29 produces 8-amino-naphthol-3,6-disulfonic acid, highlighting the role of sulfonic acid positioning in determining metabolic intermediates .

- Surfactant Chemistry : The sodium salts of both 1,6- and 2,6-disulfonic acids are employed in surfactant formulations, with solubility and stability tailored by sulfonic group placement .

Research Insights and Data

Microbial Degradation Mechanisms

- Enzyme Induction : 2,6NDS induces gentisate 1,2-dioxygenase in Moraxella, whereas 1,6-disulfonic acid requires prior exposure to upregulate degradative enzymes .

- Convergent Pathways : Both isomers ultimately yield 5SS, which is further metabolized via the gentisate pathway, suggesting shared downstream processing despite divergent initial steps .

Biological Activity

Naphthalene-1,6-disulfonic acid (1,6-NDS) is a sulfonated aromatic compound that has garnered attention due to its various biological activities and potential applications in environmental microbiology and biochemistry. This article explores the biological activity of 1,6-NDS, focusing on its degradation by microorganisms, metabolic pathways, and implications for environmental bioremediation.

Overview of this compound

1,6-NDS is one of several naphthalene disulfonic acids, which are derivatives of naphthalene that have two sulfonic acid groups attached at the 1 and 6 positions. These compounds are often used in industrial applications, including dye manufacturing and as tracers in geothermal studies.

Microbial Degradation

Microorganisms Capable of Utilizing 1,6-NDS:

Research has identified specific microbial strains capable of degrading 1,6-NDS. For instance:

- A Moraxella strain was isolated from an industrial sewage plant that can adapt to using 1,6-NDS as a growth substrate. This strain demonstrated the ability to perform regioselective 1,2-dioxygenation, facilitating the desulfonation process and leading to the formation of metabolites such as 5-sulfosalicylic acid (5SS) .

- Another study highlighted the capacity of certain Pseudomonas species to oxidize various naphthalene sulfonates, including 1,6-NDS. The degradation pathway typically involves desulfonation followed by further oxidation to produce salicylate derivatives .

Metabolic Pathways

The metabolic pathways for 1,6-NDS involve initial desulfonation followed by a series of enzymatic reactions that convert it into less toxic compounds. Key enzymes involved in these pathways include:

- Gentisate 1,2-dioxygenase : This enzyme is crucial for the conversion of gentisate (a metabolite derived from naphthalene degradation) into catechol .

- Salicylate hydroxylase : It catalyzes the conversion of salicylate to catechol, which can then enter the β-ketoadipate pathway for further degradation .

Environmental Implications

The ability of microorganisms to degrade 1,6-NDS has significant implications for bioremediation strategies in contaminated environments. The following points summarize its relevance:

- Biodegradation Potential : The microbial degradation of 1,6-NDS can reduce its environmental persistence and toxicity. This is particularly important in industrial wastewater treatment where naphthalene sulfonates are prevalent.

- Tracer Studies : Due to its stability under geothermal conditions, 1,6-NDS is used as a tracer in geothermal reservoir studies. Its detection after injection can provide insights into fluid flow and reservoir connectivity .

Case Study 1: Moraxella sp. Adaptation

A study conducted on a Moraxella strain isolated from sewage demonstrated that this organism could adapt to utilize 1,6-NDS as a carbon source. The adaptation process involved metabolic adjustments that enhanced the expression of specific enzymes necessary for the degradation pathway .

Case Study 2: Pseudomonas sp. Degradation

Research involving Pseudomonas species showed that these bacteria could effectively oxidize various naphthalene sulfonates including 1,6-NDS. The study revealed that these microorganisms could convert naphthalene derivatives into less harmful substances through well-characterized metabolic pathways .

Research Findings Summary

Q & A

Basic: What are the established synthesis methods for naphthalene-1,6-disulfonic acid, and how do reaction conditions influence regioselectivity?

Answer:

this compound is synthesized via high-temperature sulfonation of naphthalene using concentrated sulfuric acid . The regioselectivity of sulfonation depends on reaction temperature, acid concentration, and reaction time. For example, higher temperatures (160–200°C) favor disulfonation at the 1,6-positions due to thermodynamic control, whereas lower temperatures may yield monosulfonated intermediates. Post-synthesis, the sodium salt form can be isolated by neutralization with NaOH, followed by crystallization in ethanol . Key quality control steps include HPLC analysis to confirm purity and titration to quantify sulfonic acid groups .

Basic: How can researchers purify this compound from reaction mixtures containing positional isomers?

Answer:

Separation of the 1,6-isomer from other disulfonated derivatives (e.g., 1,5- or 2,6-isomers) requires ion-exchange chromatography or selective crystallization . For example, adjusting pH to 2–3 promotes selective precipitation of the 1,6-isomer due to its lower solubility compared to the 2,6-isomer. Advanced purification may involve reverse-phase HPLC with a C18 column and a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (95:5) .

Advanced: What enzymatic pathways are involved in microbial degradation of this compound, and how do intermediates inform bioremediation strategies?

Answer:

The bacterium Moraxella sp. degrades this compound via regioselective 1,2-dioxygenation , catalyzed by a dioxygenase enzyme , leading to desulfonation and formation of 5-sulfosalicylic acid (5SS) . 5SS is further metabolized via the β-ketoadipate pathway. Researchers can replicate this process in bioreactors by optimizing aerobic conditions (pH 7.0, 30°C) and supplementing with co-substrates like glucose to enhance biomass growth . Contradictions in degradation efficiency across studies may arise from strain-specific enzyme expression or substrate inhibition at high concentrations (>1 mM) .

Advanced: How do structural modifications of this compound affect its reactivity in metal-ion complexation studies?

Answer:

The sulfonic acid groups at the 1,6-positions enable strong electrostatic interactions with metal ions (e.g., Fe³⁺, Cu²⁺), forming stable complexes. Substitution with electron-withdrawing groups (e.g., nitro or chloro) at the 3- or 4-positions enhances binding affinity by increasing acidity. For instance, UV-Vis spectroscopy and isothermal titration calorimetry (ITC) reveal that derivatives like 8-hydroxythis compound exhibit higher stability constants (log K ~ 6.5) compared to the parent compound .

Advanced: What analytical techniques are most effective for quantifying this compound in environmental samples?

Answer:

Hyphenated techniques such as UPLC-ICP-MS (ultra-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry) enable detection at sub-ppb levels by targeting sulfur isotopes (³²S/³⁴S) . For spectrophotometric analysis, p-nitrophenylazo-1,8-dihydroxynaphthalene-3,6-disulfonic acid serves as a chromogenic reagent, with absorbance measured at 540 nm . Calibration curves should account for matrix effects in wastewater samples, validated via spike-and-recovery experiments .

Advanced: How do conflicting data on biodegradation kinetics of this compound inform experimental design?

Answer:

Discrepancies in degradation rates (e.g., Moraxella sp. vs. Pseudomonas sp.) highlight the need for strain-specific enzyme profiling and transcriptomic analysis to identify rate-limiting steps. For example, oxygenase gene expression levels in Moraxella correlate with degradation efficiency under aerobic conditions, whereas anaerobic systems may require alternative electron acceptors like nitrate . Researchers should conduct time-resolved metabolite tracking (e.g., LC-QTOF-MS) to map intermediate accumulation and adjust nutrient supplementation accordingly .

Advanced: What is the role of this compound in catalytic applications, and how does its structure influence performance?

Answer:

The compound acts as a Brønsted acid catalyst in esterification and condensation reactions due to its strong acidity (pKa ~ 0.5). Its disulfonic groups enhance water solubility, enabling homogeneous catalysis. In Friedel-Crafts alkylation , immobilization on mesoporous silica (e.g., SBA-15) improves recyclability, with activity monitored via ¹H NMR or GC-MS . Comparative studies with naphthalene-2,6-disulfonic acid show that the 1,6-isomer exhibits higher thermal stability (decomposition >250°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.